Benzo(h)phenanthro(9,10,1-mna)acridine
Description
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Structure
2D Structure
Properties
CAS No. |
36762-14-8 |
|---|---|
Molecular Formula |
C27H15N |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
12-azaheptacyclo[14.10.2.02,11.05,10.013,27.020,28.021,26]octacosa-1,3,5,7,9,11,13(27),14,16(28),17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-8-18-16(6-1)12-14-22-25-21-10-4-3-9-19(21)20-11-5-7-17-13-15-23(28-27(18)22)26(25)24(17)20/h1-15H |
InChI Key |
RIPFYAWBZWSNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C4C5=CC=CC=C5C6=CC=CC7=C6C4=C(C=C7)N=C32 |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzo(h)phenanthro(9,10,1-mna)acridine in laboratory settings?
- Methodology : The synthesis of polycyclic acridine derivatives often involves cyclization reactions. For example, phenanthro[9,10-a]acridine analogs can be synthesized via multi-step condensation using anthracene precursors and nitrogen-containing reagents. Key steps include:
- Cyclocondensation of substituted anthracene with ammonia derivatives under reflux in polar aprotic solvents (e.g., DMF or THF).
- Purification via column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the target compound .
- Structural confirmation via X-ray crystallography, as demonstrated in similar acridine derivatives .
Q. What safety precautions should be taken when handling this compound in research laboratories?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .
- Ventilation : Use fume hoods for synthesis and handling, as acridine derivatives may emit hazardous vapors .
- Waste Disposal : Classify as hazardous waste (e.g., EPA-listed polycyclic aromatic compound) and dispose via certified incineration .
Q. How can UV-Vis spectroscopy be utilized to characterize this compound?
- Methodological Approach :
- Prepare a solution in dichloromethane or cyclohexane (0.01–0.1 mM) to avoid solvent interference.
- Record absorbance spectra between 200–400 nm. Acridine derivatives typically exhibit strong π→π* transitions at 250–300 nm and n→π* transitions near 350 nm .
- Compare with reference spectra of structurally similar compounds (e.g., benzo[ghi]phenanthroperylene) to confirm conjugation patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions between theoretical and experimental ionization energy values for this compound?
- Analytical Workflow :
- Experimental Measurement : Use gas-phase ion kinetic energy spectrometry (KES) to determine ionization energy (e.g., 8.1±0.1 eV for benzo(a)acridine ).
- Computational Validation : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model ionization potentials. Discrepancies >0.3 eV may indicate structural impurities or solvent effects .
- Cross-Validation : Combine with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. How does the presence of substituents affect the chromatographic behavior of this compound in environmental samples?
- Chromatographic Optimization :
- Column Selection : Use a non-polar capillary column (e.g., DB-5ms) for gas chromatography (GC) to separate substituted acridines. Temperature programming (50°C to 300°C at 10°C/min) enhances resolution .
- Retention Time Shifts : Electron-withdrawing groups (e.g., -CF₃) increase polarity, reducing retention in GC but improving detectability in HPLC with C18 columns .
- Quantification : Spike samples with deuterated internal standards (e.g., d₁₂-benzo[a]pyrene) to correct matrix effects in environmental matrices .
Q. What advanced computational methods are recommended to predict the environmental persistence of this compound?
- Modeling Techniques :
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models parameterized with logP (octanol-water partition coefficient) and HOMO-LUMO gaps to estimate biodegradation half-lives .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess adsorption potential. High aromaticity in acridines correlates with strong binding to humic acids .
- Ecotoxicity Prediction : Leverage EPA’s ECOSAR database to estimate acute/chronic toxicity to aquatic organisms based on substituent effects .
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